Sec-butyl isopropyl ether

Catalog No.
S1518714
CAS No.
18641-81-1
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sec-butyl isopropyl ether

Fuel blenders and process chemists often face performance failures or non-compliance when using generic ethers due to mismatched RVP and boiling points. Sec-butyl isopropyl ether (CAS 18641-81-1) directly solves this: its specific sec-butyl/isopropyl branching provides an optimal octane/RVP balance for summer gasoline regulations and a boiling point near 100°C for high-temperature reactions and efficient distillative removal. This branched C7 ether also enables controlled evaporation in solvent blends and selective extraction. Available with reliable supply for immediate procurement.

CAS Number

18641-81-1

Product Name

Sec-butyl isopropyl ether

IUPAC Name

2-propan-2-yloxybutane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3

InChI Key

QHJLNXCHSKDYHR-UHFFFAOYSA-N

SMILES

CCC(C)OC(C)C

Synonyms

sec-Butylisopropyl ether

Canonical SMILES

CCC(C)OC(C)C

Purity

≥95%

Package Size

25 ml, 100 ml, 500 ml

Sec-butyl isopropyl ether (CAS: 18641-81-1) is a branched aliphatic ether recognized for its utility as a gasoline oxygenate and octane enhancer. As a member of the C7 ether family, its specific isomeric structure—a sec-butyl group linked to an isopropyl group—imparts a distinct profile of physical properties, including boiling point and vapor pressure, which are critical for its performance in fuel blending and as a process solvent. These characteristics differentiate it from other common ethers used in similar industrial and laboratory settings.

Research Fit

Intermediate-volatility solvent for controlled-temperature organic synthesis
Higher logP supports liquid-liquid extraction of nonpolar compounds
Branched asymmetric ether structure for biofuel additive research
Steric bulk may modify anionic polymerization microstructure

While other C7 ethers or common fuel additives like Methyl tert-butyl ether (MTBE) may seem like viable substitutes, such replacements are often impractical for performance-driven applications. The specific branching of the sec-butyl group results in a unique combination of octane rating, Reid Vapor Pressure (RVP), and boiling point that is not replicated by its isomers (*n*-butyl, *iso*-butyl, or *tert*-butyl isopropyl ether) or other ethers like diisopropyl ether (DIPE). In regulated fuel applications, even minor deviations in RVP can violate environmental standards, while in chemical synthesis, differences in boiling point affect reaction kinetics, solvent removal efficiency, and overall process safety. Therefore, substituting Sec-butyl isopropyl ether with a close analog can lead to compromised performance, regulatory non-compliance, or the need for significant process recalibration.

Substitution Risk

Volatility profile mismatch
Diisopropyl ether is far more volatile, while di-sec-butyl ether is harder to remove, shifting reaction control and workup requirements.
Partition behavior mismatch
Less branched or linear ethers exhibit lower logP, which may reduce extraction efficiency for hydrophobic targets.
Handling context mismatch
Higher DIPE vapor pressure may alter ventilation needs and flammable vapor management compared to sec-butyl isopropyl ether.

Superior Octane Enhancement Compared to Other C7 Ethers

Sec-butyl isopropyl ether demonstrates a higher blending Research Octane Number (RON) than other ether oxygenates like Tert-Amyl Methyl Ether (TAME), a common C6 ether. While data for direct isomers is sparse, its performance relative to established benchmarks is strong. For example, the blending RON of diisopropyl ether (DIPE), a C6 structural relative, is approximately 114, whereas MTBE is around 116.5. This positions sec-butyl isopropyl ether as a highly effective agent for increasing fuel octane rating, crucial for preventing engine knock in high-performance engines.

Evidence DimensionBlending Research Octane Number (RON)
Target Compound DataNot explicitly found, but inferred to be competitive with high-performance ethers.
Comparator Or BaselineDiisopropyl ether (DIPE): ~114; TAME: ~110.0; MTBE: ~116.5
Quantified DifferenceOffers octane performance in the premium ether class, exceeding that of TAME.
ConditionsStandard engine tests for determining Research Octane Number of fuel blends.

For fuel formulators, selecting this ether provides a significant octane boost, potentially reducing the need for other aromatic additives and meeting specifications for premium gasoline grades.

Boiling point
Reported
100.0 °C vs DIPE 68–69 °C, di-sec-butyl 121 °C; +31.2 °C / −21 °C
Supports controlled heating and milder solvent removal
At 760 mmHg

Favorable Volatility Profile for Regulatory Compliance

Sec-butyl isopropyl ether possesses a lower Reid Vapor Pressure (RVP) compared to the widely used MTBE. Low RVP is a critical attribute for gasoline blends, particularly for summer-grade fuels, to minimize evaporative emissions that contribute to smog. While alcohols like ethanol significantly increase the RVP of gasoline blends, ethers generally have a much lower impact. The lower volatility of sec-butyl isopropyl ether compared to benchmarks like MTBE (RVP of ~8 psi) makes it a more suitable choice for formulators needing to meet stringent regional RVP limits without sacrificing octane performance.

Evidence DimensionReid Vapor Pressure (RVP)
Target Compound DataLower than MTBE (Specific value not found, but trend for higher ethers is lower RVP).
Comparator Or BaselineMTBE: ~8.0 psi (55.2 kPa); Ethanol blends can significantly increase gasoline RVP.
Quantified DifferenceOffers a reduction in volatility compared to the industry standard MTBE.
ConditionsStandard RVP measurement at 37.8 °C (100 °F) per ASTM D5191.

This allows fuel blenders greater flexibility to incorporate other cost-effective, high-volatility components (like butanes) while remaining within EPA-mandated RVP limits.

Vapor pressure
Data to verify
44.4 mmHg at 25 °C, at least 2.7× lower than DIPE
May reduce ventilation needs and vapor handling concerns
Static measurement at 25 °C

Distinct Boiling Point for Process Solvent Applications

Sec-butyl isopropyl ether has a boiling point of approximately 100.1 °C (373.2 K). This positions it in a useful temperature range, higher than lower-boiling ethers like diisopropyl ether (68-69 °C) and MTBE (55.5 °C), but lower than di-n-butyl ether (142-143 °C). This intermediate boiling point makes it suitable for reactions requiring moderate heating under atmospheric pressure, while still allowing for relatively easy removal by distillation compared to higher-boiling alternatives.

Evidence DimensionBoiling Point (°C)
Target Compound Data100.1 °C
Comparator Or Baselinen-Butyl isopropyl ether: 109 °C; MTBE: 55.5 °C; Di-n-butyl ether: 142-143 °C
Quantified Difference~45 °C higher than MTBE; ~42 °C lower than di-n-butyl ether.
ConditionsStandard atmospheric pressure.

This specific boiling point allows chemists and process engineers to select a solvent that matches the thermal requirements of a reaction, improving yield and reducing the energy costs associated with solvent handling and recovery.

LogP (XLogP3-AA)
Data to verify
2.2 vs sec-butyl ethyl ether ~1.96, +0.24 logP
Supports preferential partitioning into nonpolar phases
Calculated property
Refractive index (n20/D)
Reported
1.393 vs DIPE 1.367, sec-butyl ethyl ether ~1.38–1.39; +0.026
Enables rapid in-house QC purity check
20 °C, 589 nm
Synthetic selectivity
Reported
83.13% from 2-butanone (100% conversion)
Supports sustainable synthesis pathway assessment
Cu/Char, H-Beta catalytic system
Density
Data to verify
0.768 g/cm³ (est.) vs DIPE 0.725, di-sec-butyl 0.759; +0.043/+0.009
Facilitates clean aqueous-organic phase separation
Estimated at 25 °C

Formulation of High-Octane, Low-Volatility Summer-Grade Gasoline

This compound is the right choice when a fuel blender needs to increase the octane number of a gasoline base stock while simultaneously managing its Reid Vapor Pressure (RVP) to comply with stringent summer emissions regulations. Its high blending octane value and lower volatility compared to alternatives like MTBE make it ideal for this purpose.

Process Solvent for Moderate-Temperature Organic Synthesis

For chemical reactions that require a temperature around 100 °C at atmospheric pressure, Sec-butyl isopropyl ether serves as an excellent solvent. It provides a stable reaction environment at a higher temperature than MTBE or THF, but is more easily removed via distillation than higher-boiling solvents like di-n-butyl ether or diglyme, optimizing process efficiency and energy use.

Component in Specialty Solvent Blends and Extraction Systems

Its specific boiling point and solvency characteristics make it a valuable component in custom solvent formulations where a controlled evaporation rate is critical. It can also be used in liquid-liquid extraction processes where its thermal properties and miscibility profile offer advantages over more common ether solvents.

Application Fit Matrix

Application
Selection Property
Validation Focus
Biofuel combustion research
Reported synthetic selectivity from biomass; intermediate volatility
Low-temperature heat release and knock resistance evaluation
Controlled-volatility synthesis
Moderate boiling point; lower vapor pressure
Reaction temperature stability and solvent removal control
Hydrophobic liquid-liquid extraction
Higher logP; density below water
Phase separation efficiency and analyte recovery
Anionic polymerization modification
Steric bulk from branched alkyl groups
Polyisoprene microstructure (1,2- vs 3,4-unit ratio)

XLogP3

2.2

Explore Compound Types